Methyl 2-{[(thiophen-2-ylmethyl)carbamoyl]amino}benzoate
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Overview
Description
METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is of interest due to its unique structure, which includes a thienylmethyl group, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE typically involves the esterification of a carboxylic acid with an alcohol. One common method is the reaction of methyl benzoate with 2-thienylmethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product separation can further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE exerts its effects involves its interaction with specific molecular targets. The thienylmethyl group can interact with various enzymes, potentially inhibiting or modifying their activity. The ester group can undergo hydrolysis, releasing the active amine, which can then participate in further biochemical reactions .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[(2-FURANYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE
- METHYL 2-({[(2-PYRIDYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE
Uniqueness
METHYL 2-({[(2-THIENYLMETHYL)AMINO]CARBONYL}AMINO)BENZOATE is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in studies involving sulfur-containing heterocycles and their interactions with biological systems .
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
methyl 2-(thiophen-2-ylmethylcarbamoylamino)benzoate |
InChI |
InChI=1S/C14H14N2O3S/c1-19-13(17)11-6-2-3-7-12(11)16-14(18)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H2,15,16,18) |
InChI Key |
XCUFMGOCLDJBLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
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